molecular formula C25H29NO6 B14511336 Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine CAS No. 64036-57-3

Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine

Cat. No.: B14511336
CAS No.: 64036-57-3
M. Wt: 439.5 g/mol
InChI Key: BXARXSIGRZEVPJ-UHFFFAOYSA-N
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Description

Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine is a complex organic compound that features a spirocyclic structure The compound is notable for its unique combination of oxalic acid and a spiro[1,3-dioxolane] moiety, which is fused to a tricyclic system and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine typically involves the formation of the spiro[1,3-dioxolane] ring system through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst . The tricyclic system is then constructed through a series of cyclization reactions, and the piperidine ring is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve the optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-efficiency catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine has a range of applications in scientific research:

Mechanism of Action

The mechanism by which oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine exerts its effects involves its interaction with specific molecular targets. The spiro[1,3-dioxolane] moiety can act as a protecting group for carbonyl compounds, while the piperidine ring can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-(spiro[1,3-dioxolane-2,2’-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine is unique due to its combination of a spiro[1,3-dioxolane] ring with a tricyclic system and a piperidine ring

Properties

CAS No.

64036-57-3

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine

InChI

InChI=1S/C23H27NO2.C2H2O4/c1-6-14-24(15-7-1)16-20-17-25-23(26-20)21-10-4-2-8-18(21)12-13-19-9-3-5-11-22(19)23;3-1(4)2(5)6/h2-5,8-11,20H,1,6-7,12-17H2;(H,3,4)(H,5,6)

InChI Key

BXARXSIGRZEVPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2COC3(O2)C4=CC=CC=C4CCC5=CC=CC=C35.C(=O)(C(=O)O)O

Origin of Product

United States

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